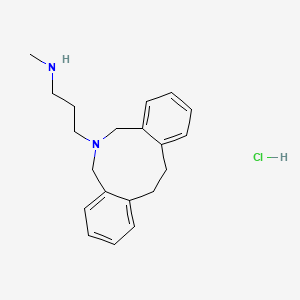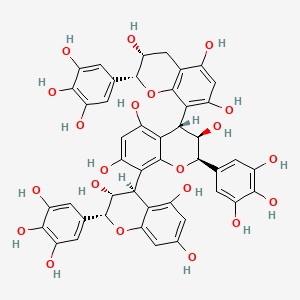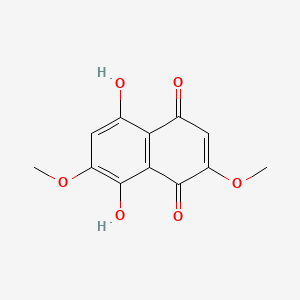
5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is a complex organic compound belonging to the naphthalene derivatives family. This compound is characterized by its two hydroxyl groups and two methoxy groups attached to the naphthalene ring structure, making it a versatile molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione typically involves the oxidation of 2,7-dimethoxynaphthalene-1,4-dione. This process can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature control to ensure the desired product is obtained with high purity and yield.
化学反应分析
Types of Reactions: 5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Chemistry: In chemistry, 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and as a potential inhibitor for certain enzymes involved in metabolic pathways.
Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its anti-inflammatory and antioxidant properties. It may also serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism by which 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress in cells. The compound may also inhibit certain enzymes by binding to their active sites, leading to a decrease in their activity.
相似化合物的比较
1,4-Naphthoquinone
2,7-Dimethoxynaphthalene-1,4-dione
5,8-Dihydroxy-1,4-naphthoquinone
Uniqueness: 5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione stands out due to its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
2808-46-0 |
|---|---|
分子式 |
C12H10O6 |
分子量 |
250.20 g/mol |
IUPAC 名称 |
5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c1-17-7-3-5(13)9-6(14)4-8(18-2)12(16)10(9)11(7)15/h3-4,13,15H,1-2H3 |
InChI 键 |
OKTQTRCTZAALBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


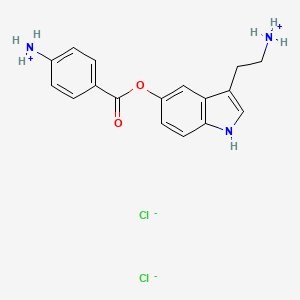

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
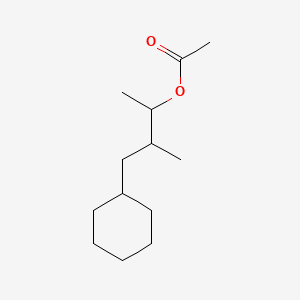
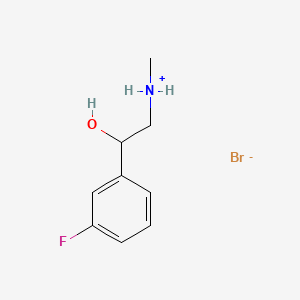


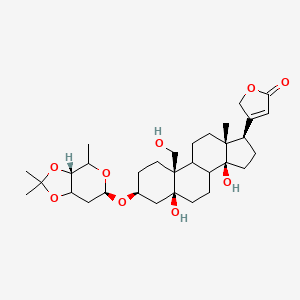

![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
